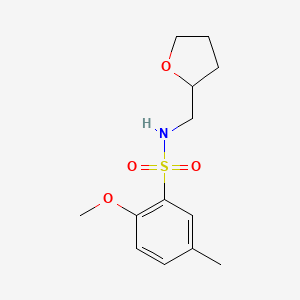
2-phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)butanamide” is complex due to the presence of multiple functional groups. The molecule contains a phenyl group, a piperidin-4-yl group, and a butanamide group.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)butanamide” are not fully known. The compound has a molecular weight of 344.499.Scientific Research Applications
Anticancer Properties
Piperidine derivatives exhibit promising anticancer activity. Researchers have identified compounds containing the piperidine moiety as potential agents for inhibiting tumor growth and metastasis. For instance, Piperine , an alkaloid found in plants of the Piperaceae family, demonstrates antioxidant properties and has been investigated for its effects against cancer . Further studies are needed to elucidate the precise mechanisms of action.
Anticoagulant Properties
Certain piperidine-containing compounds may influence blood clotting mechanisms. Researchers have explored their anticoagulant effects, which could be relevant in preventing thrombotic events.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the κ-opioid receptor (kor) . The KOR is a type of opioid receptor that interacts with endogenous opioids and opioid drugs. It plays a key role in pain perception, stress response, and mood regulation .
Mode of Action
Based on its potential interaction with the kor, it can be inferred that it may bind to the kor and modulate its activity . This can lead to changes in the perception of pain, stress response, and mood .
Biochemical Pathways
The kor is known to be involved in several biochemical pathways related to pain perception, stress response, and mood regulation . Therefore, modulation of KOR activity by this compound could potentially affect these pathways.
Pharmacokinetics
The compound N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-2-phenylbutanamide has been described as having good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo pharmacokinetic characteristics .
Result of Action
Given its potential interaction with the kor, it may have effects on pain perception, stress response, and mood regulation .
properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-2-20(18-6-4-3-5-7-18)21(24)22-16-17-8-12-23(13-9-17)19-10-14-25-15-11-19/h3-7,17,19-20H,2,8-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNQZMFTEHIOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

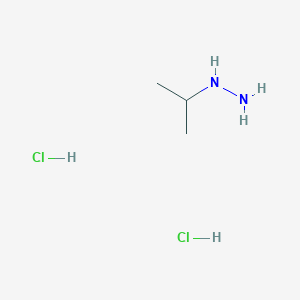

![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/no-structure.png)

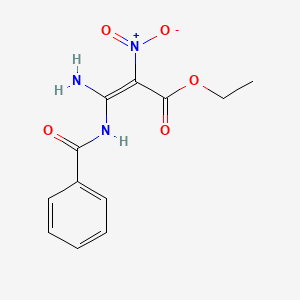
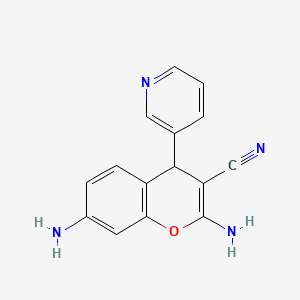
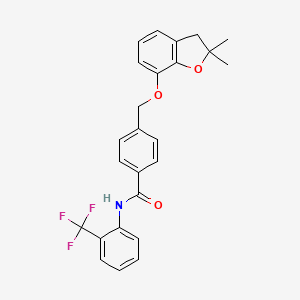
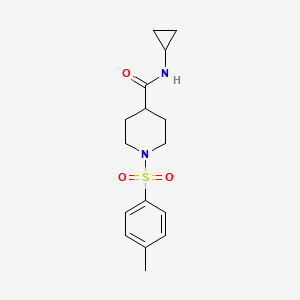
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(o-tolyl)methanone](/img/structure/B2768277.png)
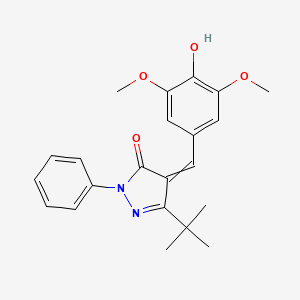
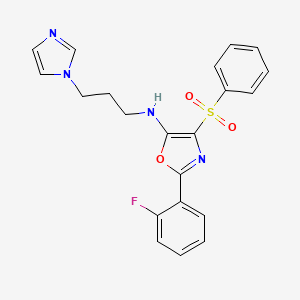
![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2768284.png)
